molecular formula C18H22N2O4S2 B1406702 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-80-2

4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No. B1406702
CAS RN: 2034156-80-2
M. Wt: 394.5 g/mol
InChI Key: PUDOXVPATQXRPX-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds are of interest due to their potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-imine derivatives often involves a two-step reaction. The intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized and undergoes a nucleophilic substitution reaction with 1,2-dibromoethane .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives typically includes a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2(3H)-imine derivatives are diverse and depend on the specific substituents present on the benzene and thiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-imine derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Antimicrobial Activity

  • Thiazole derivatives, including those similar in structure to 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have been synthesized and shown to possess antimicrobial properties. For example, synthesized thiazole compounds demonstrated moderate activity against certain bacterial and fungal species, indicating their potential use in antimicrobial applications (Vinusha et al., 2015).

Molecular Structure Analysis

  • Research involving similar thiazole compounds has been conducted to distinguish between different tautomeric forms using techniques like density functional theory calculations and solid-state NMR spectra. This type of analysis is crucial for understanding the molecular structure and properties of these compounds (Li et al., 2014).

Synthesis and Characterization

  • Various thiazole derivatives have been synthesized and characterized, with some showing potential for antimicrobial activity. These studies are essential for exploring the utility of thiazole compounds in different scientific domains (Mohamed et al., 2012).

Antiproliferative and Antimicrobial Agents

  • Research on N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related to your compound of interest, has explored their effectiveness as antimicrobial and antiproliferative agents. Such studies contribute to the development of new therapeutic agents (Abd El-Gilil, 2019).

Corrosion Inhibition

  • Some thiazole derivatives have been investigated for their role in inhibiting corrosion in metals, which has significant implications in materials science. For instance, certain thiazole compounds showed excellent inhibitory properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).

Anticancer Applications

  • The synthesis and evaluation of thiazole derivatives for their anticancer properties have been a focus area in medicinal chemistry. These compounds, by virtue of their structural characteristics, could serve as potential anticancer agents (Hussein et al., 2013).

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2(3H)-imine derivatives can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol-2(3H)-imine derivatives can vary widely depending on their specific structure .

Future Directions

The future directions for research on benzo[d]thiazol-2(3H)-imine derivatives are likely to involve further exploration of their potential applications in various fields, including medicine and industry .

properties

IUPAC Name

4-ethoxy-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c1-3-13-10-8(14-4-2)6-5-7-9(10)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,12H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOXVPATQXRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=N)OCC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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